2H-Azirine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine-2-carbohydrazide is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a compound of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carbohydrazide can be achieved through several methods. One common approach involves the Neber rearrangement, where oximes are converted into azirines using tosyl chloride and a base such as triethylamine . Another method includes the decomposition of vinyl azides, which can be thermally or photochemically induced to form azirines . Additionally, ring contraction of isoxazoles and oxidative cyclization of enamine derivatives are also employed to synthesize azirines .
Industrial Production Methods
These methods typically involve the use of robust and scalable reactions such as the Neber rearrangement and the decomposition of vinyl azides .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azirine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles and other heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the azirine ring opens to form more stable products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions . Substitution reactions often require nucleophiles like amines or thiols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles, aziridines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-Azirine-2-carbohydrazide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2H-Azirine-2-carbohydrazide involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open upon reaction with nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and biological applications . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Vergleich Mit ähnlichen Verbindungen
2H-Azirine-2-carbohydrazide can be compared with other azirine derivatives such as 2H-Azirine-2-carboxylic acid and its esters. These compounds share similar reactivity due to the azirine ring but differ in their substituents, which can influence their chemical behavior and applications . For example, azirinomycin, a natural azirine derivative, exhibits antimicrobial activity, highlighting the potential biological applications of azirines .
List of Similar Compounds
- 2H-Azirine-2-carboxylic acid
- 2H-Azirine-2-carboxamide
- 2H-Azirine-2-carboxylate esters
- Azirinomycin
- Dysidazirine
Eigenschaften
CAS-Nummer |
89176-15-8 |
---|---|
Molekularformel |
C3H5N3O |
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
2H-azirine-2-carbohydrazide |
InChI |
InChI=1S/C3H5N3O/c4-6-3(7)2-1-5-2/h1-2H,4H2,(H,6,7) |
InChI-Schlüssel |
HUXHODLQWILNIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC1C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.